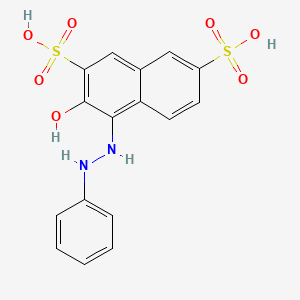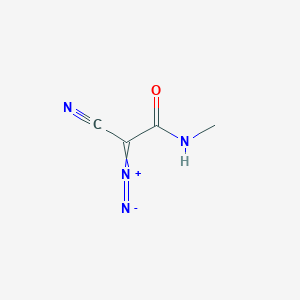
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate is a chemical compound with a unique structure that includes a cyano group, a diazonium group, and a methylamino group
Métodos De Preparación
The synthesis of 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate typically involves the reaction of cyanoacetamide with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyano group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate include:
2-Cyano-2-diazonio-1-ethoxyethenolate: This compound has an ethoxy group instead of a methylamino group.
2-Cyano-2-diazonio-1-(ethylamino)ethen-1-olate: This compound has an ethylamino group instead of a methylamino group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
91679-52-6 |
|---|---|
Fórmula molecular |
C4H4N4O |
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
2-cyano-2-diazo-N-methylacetamide |
InChI |
InChI=1S/C4H4N4O/c1-7-4(9)3(2-5)8-6/h1H3,(H,7,9) |
Clave InChI |
LIKUCCLMIOZGDR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=[N+]=[N-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)

![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
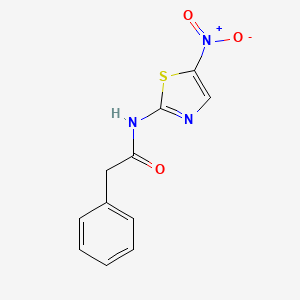

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

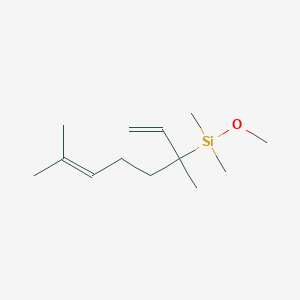
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
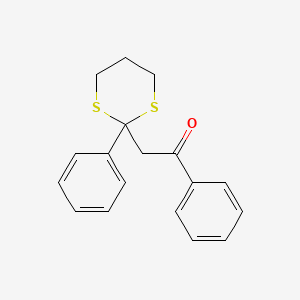
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
